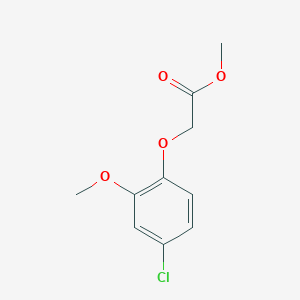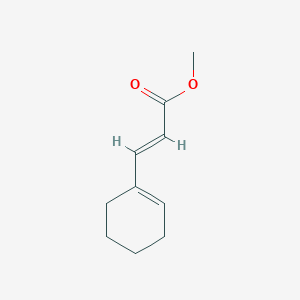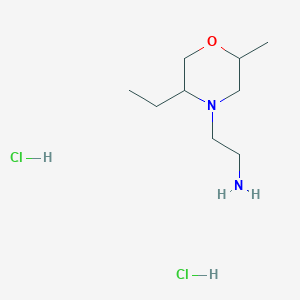
tert-butyl N-(4-bromo-1H-indol-6-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-(4-bromo-1H-indol-6-yl)carbamate: is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(4-bromo-1H-indol-6-yl)carbamate typically starts from commercially available 4-bromo-1H-indole. The synthetic route involves several steps:
Formylation: The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position to obtain the formylated intermediate.
Protection: Conversion of the formylated intermediate to its N-Boc derivative using tert-butyl chloroformate.
Reduction: Reduction of the aldehyde group to an alcohol using sodium borohydride in methanol.
Protection of Hydroxy Group: Protection of the hydroxy group with tert-butyl(dimethyl)silyl chloride in methylene chloride in the presence of imidazole.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(4-bromo-1H-indol-6-yl)carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole ring and the carbamate group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can modify the functional groups on the indole ring .
Scientific Research Applications
tert-Butyl N-(4-bromo-1H-indol-6-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It serves as a precursor for the synthesis of biologically active compounds, including potential anticancer and anti-inflammatory agents.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules, particularly those containing the indole scaffold.
Biological Studies: Researchers use this compound to study the biological activities of indole derivatives and their potential therapeutic applications
Mechanism of Action
The mechanism of action of tert-butyl N-(4-bromo-1H-indol-6-yl)carbamate is not well-documented. indole derivatives generally exert their effects by interacting with various molecular targets, including enzymes, receptors, and ion channels. The specific pathways and targets involved depend on the structure of the indole derivative and the biological context in which it is used .
Comparison with Similar Compounds
- tert-Butyl N-(2-hydroxyethyl)carbamate
- tert-Butyl (3-hydroxypropyl)carbamate
- tert-Butyl (4-iodophenyl)carbamate
Comparison: tert-Butyl N-(4-bromo-1H-indol-6-yl)carbamate is unique due to the presence of the indole ring and the bromine atom, which confer specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H15BrN2O2 |
|---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
tert-butyl N-(4-bromo-1H-indol-6-yl)carbamate |
InChI |
InChI=1S/C13H15BrN2O2/c1-13(2,3)18-12(17)16-8-6-10(14)9-4-5-15-11(9)7-8/h4-7,15H,1-3H3,(H,16,17) |
InChI Key |
KAUPUFJYWCJOTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=CN2)C(=C1)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoyl-[2-[2-(2-azidoethoxy)ethoxy]ethyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B12336290.png)







![8-Bromoimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12336338.png)
![diethyl-[(5E)-5-(6,8,9,10-tetrahydrochromeno[4,3-b]chromen-11-ylmethylidene)-2,4,4a,6,7,8-hexahydro-1H-xanthen-3-ylidene]azanium;perchlorate](/img/structure/B12336340.png)



